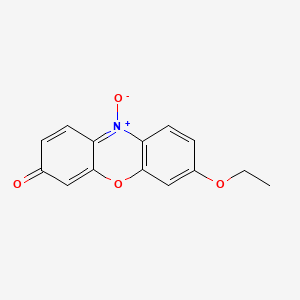

7-エトキシレゾルフィンN-オキシド

説明

7-Ethoxyresorufin N-Oxide is a derivative of resazurin, known for its application as a fluorescent probe in biochemical and cell-based assays. This compound is particularly significant in the study of cytochrome P450 enzymes, especially CYP1A1, due to its role as a fluorometric substrate and competitive inhibitor .

科学的研究の応用

Cytochrome P450 Inhibition Studies

7-Ethoxyresorufin N-Oxide is extensively utilized in studies investigating the inhibition of cytochrome P450 enzymes. It serves as a specific substrate for cytochrome P4501A1, allowing researchers to explore enzyme kinetics and inhibition mechanisms.

- Mechanism of Action : Research indicates that 7-ER acts as a noncompetitive inhibitor of neuronal nitric oxide synthase (nNOS), impacting nitric oxide synthesis by uncoupling the enzyme's reductase domain from its oxygenase domain. The inhibition occurs with a Ki value of approximately 0.76 µM, demonstrating its potency in modulating enzymatic activity related to nitric oxide production .

- Case Study : A study demonstrated that 7-ER inhibited responses to nitric oxide and nitrergic nerve stimulation in rat models. This inhibition was linked to the generation of superoxide radicals, suggesting that 7-ER may also influence oxidative stress pathways in vascular tissues .

Toxicological Assessments

In toxicology, 7-Ethoxyresorufin N-Oxide is employed to evaluate the metabolic activation of various compounds, aiding in the assessment of their potential toxicity.

- Bioactivation Studies : The compound has been implicated in bioactivation processes involving nitroglycerin (GTN) and sodium nitroprusside (SNP), where it enhances the understanding of how these drugs are metabolized in different biological systems. Research findings suggest that a cytochrome P450 system sensitive to 7-ER is involved in this bioactivation process in specific animal models .

Pharmacological Research

The pharmacological implications of 7-Ethoxyresorufin N-Oxide are significant, particularly concerning its effects on vascular responses.

- Vasodilation Studies : Investigations into the effects of 7-ER on vasodilation reveal its ability to inhibit endothelium-dependent relaxations induced by acetylcholine and nitric oxide donors in rat aortic rings. This highlights its potential role in modulating vascular tone and responses to pharmacological agents .

Comparative Studies on Metabolism

7-Ethoxyresorufin N-Oxide is also utilized in comparative studies assessing the metabolism of various drugs across different species.

| Substrate | Species | Effect Observed |

|---|---|---|

| 7-Ethoxyresorufin | Rat | Inhibition of relaxations to acetylcholine and NO |

| 7-Ethoxyresorufin | Rabbit | Variable response to NO donors |

| Troleandomycin | Rat | No effect on NO-induced relaxations |

This table summarizes findings from studies examining how different species respond to treatments involving 7-ER, emphasizing its role in comparative pharmacology.

作用機序

Target of Action

The primary target of 7-Ethoxyresorufin N-Oxide is the Cytochrome P450 enzyme, specifically the CYP1A1 isoform . This enzyme plays a crucial role in the metabolism of xenobiotics and several endogenous chemicals .

Mode of Action

7-Ethoxyresorufin N-Oxide acts as a fluorometric substrate and a competitive inhibitor of the CYP1A1 enzyme . It competes with other substrates for the active site of the enzyme, thereby inhibiting the enzyme’s activity . Additionally, it also inhibits NO synthase .

Biochemical Pathways

The interaction of 7-Ethoxyresorufin N-Oxide with CYP1A1 affects the metabolic pathways involving this enzyme. The inhibition of CYP1A1 can impact the metabolism of various xenobiotics and endogenous chemicals . The inhibition of NO synthase can also affect the production of nitric oxide, a key signaling molecule in various physiological processes .

Pharmacokinetics

Given its role as a substrate and inhibitor of cyp1a1, it is likely that it undergoes metabolism by this enzyme .

Result of Action

The inhibition of CYP1A1 by 7-Ethoxyresorufin N-Oxide can lead to changes in the metabolism of various substances, potentially affecting their bioavailability and biological effects . The inhibition of NO synthase can impact the production of nitric oxide, potentially influencing various physiological processes .

生化学分析

Biochemical Properties

7-Ethoxyresorufin N-Oxide interacts with certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics . The mechanism of action of 7-Ethoxyresorufin N-Oxide involves its deethylation by these cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound .

Cellular Effects

In cellular processes, 7-Ethoxyresorufin N-Oxide influences cell function by interacting with the cytochrome P450 enzyme family. It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of 7-Ethoxyresorufin N-Oxide involves its deethylation by cytochrome P450 enzymes, a process that converts it into resorufin, a highly fluorescent compound . This transformation is central to the 7-Ethoxyresorufin-O-deethylase (EROD) assay, a widely employed method to assess the enzymatic activity of CYP1A1 .

Temporal Effects in Laboratory Settings

It is known that the fluorescence of resorufin, which emits at around 590 nm when excited at 572 nm, allows for sensitive, real-time monitoring of enzyme activity .

Dosage Effects in Animal Models

The effects of 7-Ethoxyresorufin N-Oxide vary with different dosages in animal models

Metabolic Pathways

7-Ethoxyresorufin N-Oxide is involved in the metabolic pathways of the cytochrome P450 enzyme family . It is a substrate for certain cytochrome P450 isoforms, including CYP1A1, which plays a pivotal role in the metabolism of xenobiotics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyresorufin N-Oxide typically involves the ethoxylation of resorufin. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethoxylation .

Industrial Production Methods: Industrial production of 7-Ethoxyresorufin N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in cGMP (current Good Manufacturing Practice) facilities to meet the standards required for research and industrial applications.

Types of Reactions:

Oxidation: 7-Ethoxyresorufin N-Oxide can undergo oxidation reactions, particularly in the presence of cytochrome P450 enzymes, leading to the formation of resorufin.

Substitution: It can participate in substitution reactions where the ethoxy group can be replaced under specific conditions.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, NADPH.

Reduction: Neuronal nitric oxide synthase, NADPH.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Resorufin.

Reduction: Inhibited nitric oxide synthesis products.

類似化合物との比較

Resorufin: The parent compound of 7-Ethoxyresorufin N-Oxide, used in similar applications but without the ethoxy group.

7-Ethoxyresorufin: A closely related compound used as a fluorometric substrate and inhibitor of cytochrome P450 enzymes.

Uniqueness: 7-Ethoxyresorufin N-Oxide is unique due to its specific interaction with both cytochrome P450 enzymes and neuronal nitric oxide synthase. This dual functionality makes it a valuable tool in biochemical and toxicological studies, providing insights into enzyme activity and inhibition mechanisms.

生物活性

7-Ethoxyresorufin N-Oxide (7-ER N-Oxide), a derivative of 7-ethoxyresorufin, is primarily recognized for its role as a substrate and inhibitor of cytochrome P450 enzymes, particularly CYP1A1. This compound has been extensively studied for its biological activities, including its effects on nitric oxide synthase (nNOS) and its implications in various physiological and pathophysiological processes.

- Molecular Formula : C14H11NO4

- Molecular Weight : 257.24 g/mol

- CAS Number : 3705-80-4

7-ER N-Oxide acts as a noncompetitive inhibitor of nNOS, which is crucial in the synthesis of nitric oxide (NO) from L-arginine. Studies have demonstrated that it reduces NO production by uncoupling the enzyme's reductase domain from its oxygenase domain, leading to decreased NO synthesis and increased NADPH oxidation. The inhibition constant (Ki) for this interaction has been reported as approximately 0.76 µM, indicating a significant affinity for nNOS .

Table 1: Inhibition Characteristics of 7-Ethoxyresorufin N-Oxide

| Parameter | Value |

|---|---|

| Ki (Inhibition Constant) | 0.76 µM |

| Km (Michaelis-Menten Constant) | 0.68 µM |

| IC50 (CYP1A1 Inhibition) | 0.1 µM |

Biological Implications

The biological activity of 7-ER N-Oxide extends beyond its enzymatic interactions. It has been implicated in:

- Vasodilation : By inhibiting nNOS, it can affect vascular responses, contributing to altered blood flow dynamics.

- Hepatotoxicity Studies : Research indicates that it can influence liver metabolism and toxicity pathways, particularly in the context of drug metabolism and enzyme induction .

- Cellular Signaling : The compound's role in modulating signaling pathways related to oxidative stress and inflammation has been documented, highlighting its potential therapeutic implications .

Case Study 1: Inhibition of Nitric Oxide Production

A study investigated the effects of 7-ER N-Oxide on smooth muscle cells from rat aorta. The results indicated that pre-treatment with 7-ER N-Oxide significantly reduced NO production in response to various stimuli, demonstrating its role as an effective inhibitor in vascular reactivity experiments .

Case Study 2: Hepatic Metabolism

Another research effort focused on the effects of 7-ER N-Oxide in liver cell models. It was found that the compound influences gene expression related to metabolic enzymes and transport proteins, which are critical for understanding drug-induced liver injury mechanisms .

特性

IUPAC Name |

7-ethoxy-10-oxidophenoxazin-10-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCTJAXIHCATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747744 | |

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-80-4 | |

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。